molecular formula C16H24N4O2S B12589703 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole CAS No. 648409-56-7

5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole

Cat. No.: B12589703
CAS No.: 648409-56-7
M. Wt: 336.5 g/mol
InChI Key: NURLJKWFTAEACF-AWEZNQCLSA-N
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Description

5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole: is a chemical compound with the molecular formula C16H24N4O2S and a molecular weight of 336.45 g/mol . It is a member of the tetrazole family, which is known for its high nitrogen content and stability. This compound is characterized by a tetrazole ring substituted with a phenyl group and a sulfonyl group attached to a chiral 6-methyloctane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can occur at the tetrazole ring or the sulfonyl group.

    Substitution: The phenyl group and the sulfonyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halides and sulfonyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the sulfonyl group.

    Reduction: Reduced forms of the tetrazole ring or sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in drug discovery and development due to its unique structure.

Medicine:

Industry:

  • Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is unique due to its specific combination of a chiral 6-methyloctane chain, a phenyl group, and a sulfonyl group attached to the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648409-56-7

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

5-[(6S)-6-methyloctyl]sulfonyl-1-phenyltetrazole

InChI

InChI=1S/C16H24N4O2S/c1-3-14(2)10-6-5-9-13-23(21,22)16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m0/s1

InChI Key

NURLJKWFTAEACF-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Canonical SMILES

CCC(C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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